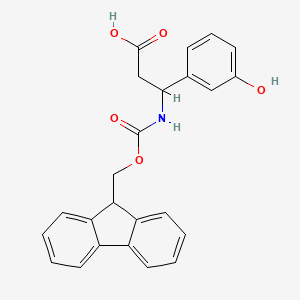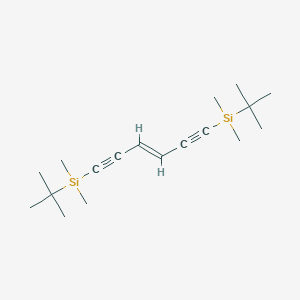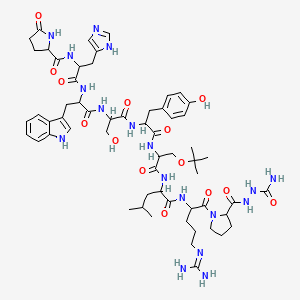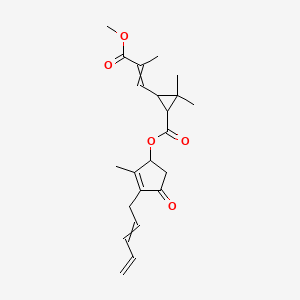![molecular formula C32H58N2O7S B13398582 3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate](/img/structure/B13398582.png)
3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CHAPS is synthesized from cholic acid, a bile acid.
Industrial Production Methods
In industrial settings, the production of CHAPS involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
CHAPS primarily undergoes substitution reactions due to the presence of its quaternary ammonium and sulfonate groups. It is relatively stable and does not easily undergo oxidation or reduction under standard laboratory conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving CHAPS include cholic acid, 3-dimethylaminopropylamine, and sulfonating agents. The reactions are typically carried out under mild conditions to prevent the denaturation of the compound .
Major Products
The major product formed from the synthesis of CHAPS is 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate itself. There are no significant by-products if the reaction conditions are carefully controlled .
Applications De Recherche Scientifique
Chemistry
In chemistry, CHAPS is used as a non-denaturing detergent in various analytical techniques, including isoelectric focusing and two-dimensional electrophoresis. It helps in the solubilization of proteins and other macromolecules without affecting their native structure .
Biology
In biological research, CHAPS is employed to solubilize membrane proteins, making it easier to study their structure and function. It is also used in cell lysis buffers to extract cytoplasmic proteins while maintaining their activity .
Medicine
In medical research, CHAPS is used in the purification of membrane proteins, which are often targets for drug development. Its ability to maintain protein activity makes it valuable in the study of receptor-ligand interactions and other biochemical processes .
Industry
In industrial applications, CHAPS is used in the formulation of various biochemical reagents and kits. Its non-denaturing properties make it suitable for use in diagnostic assays and other analytical applications .
Mécanisme D'action
CHAPS exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. Its zwitterionic nature, with both positive and negative charges, allows it to stabilize proteins without denaturing them. This makes it particularly useful in maintaining the native state of proteins during purification and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triton X-100: A nonionic detergent commonly used in protein solubilization but can denature proteins under certain conditions.
Sodium dodecyl sulfate (SDS): An anionic detergent that is highly effective in solubilizing proteins but denatures them, making it unsuitable for studies requiring native protein structures.
Uniqueness
CHAPS is unique due to its zwitterionic nature, which combines the properties of both sulfobetaine-type and bile salt detergents. This allows it to solubilize proteins without denaturing them, making it highly valuable in biochemical and molecular biology research .
Propriétés
IUPAC Name |
3-[dimethyl-[3-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]propyl]azaniumyl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMPZBLKLEWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid](/img/structure/B13398519.png)
![3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B13398524.png)


![(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S)-12-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione](/img/structure/B13398536.png)



![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)


![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398580.png)
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)
